molecular formula C24H26N4O4 B144740 Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide CAS No. 137348-25-5

Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide

Cat. No. B144740
M. Wt: 434.5 g/mol
InChI Key: IANQSWMITRSNOF-KFYWUQIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide, also known as DAMPA, is a synthetic peptide that has gained attention in the scientific community due to its potential applications in research.

Mechanism Of Action

Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide binds to the ligand-binding domain of the AMPA receptor, causing a conformational change that leads to the opening of the ion channel and the influx of cations into the postsynaptic neuron. This results in depolarization and the generation of an excitatory postsynaptic potential (EPSP), which can lead to the firing of an action potential. Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has a higher affinity for the GluA2 subunit of the AMPA receptor, which is thought to contribute to its selectivity.

Biochemical And Physiological Effects

Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has been shown to enhance synaptic transmission and increase the amplitude of EPSPs in various brain regions, including the hippocampus and cortex. It has also been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory. Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has been used to study the role of AMPA receptors in synaptic plasticity, as well as their involvement in various neurological disorders, such as epilepsy and stroke.

Advantages And Limitations For Lab Experiments

One advantage of using Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide in lab experiments is its selectivity for the GluA2 subunit of the AMPA receptor, which allows for more precise manipulation of AMPA receptor function. However, Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide may have off-target effects on other ion channels or receptors, which could complicate interpretation of results.

Future Directions

There are several future directions for research involving Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide. One area of interest is the development of more selective AMPA receptor agonists and antagonists, which could have therapeutic potential for neurological disorders. Another area of interest is the study of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide could be used in combination with other compounds to investigate their synergistic effects on synaptic plasticity and learning and memory.

Synthesis Methods

Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide is synthesized through solid-phase peptide synthesis, a widely used method in peptide chemistry. This method involves the stepwise addition of protected amino acids onto a solid support, followed by deprotection and cleavage to obtain the desired peptide. Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide is composed of 10 amino acids and has a molecular weight of 1104.3 g/mol.

Scientific Research Applications

Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to act as a selective agonist for the AMPA receptor, a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has been used to study the properties and function of AMPA receptors, as well as their involvement in various neurological disorders.

properties

CAS RN

137348-25-5

Product Name

Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

(E)-2-acetamido-N-[1-[[(E)-3-(methylamino)-3-oxo-1-phenylprop-1-enyl]amino]-1-oxopropan-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C24H26N4O4/c1-16(23(31)28-20(15-22(30)25-3)19-12-8-5-9-13-19)26-24(32)21(27-17(2)29)14-18-10-6-4-7-11-18/h4-16H,1-3H3,(H,25,30)(H,26,32)(H,27,29)(H,28,31)/b20-15+,21-14+

InChI Key

IANQSWMITRSNOF-KFYWUQIFSA-N

Isomeric SMILES

CC(C(=O)N/C(=C/C(=O)NC)/C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C

SMILES

CC(C(=O)NC(=CC(=O)NC)C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C

Canonical SMILES

CC(C(=O)NC(=CC(=O)NC)C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C

synonyms

Ac (delta)Phe-Ala-(delta)-Phe-NH-Me
acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide
APAPM

Origin of Product

United States

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